3,5-dihydroxy-N'-({1-[3-(trifluoromethyl)benzyl]-1H-indol-3-yl}methylene)benzohydrazide
Overview
Description
3,5-dihydroxy-N'-({1-[3-(trifluoromethyl)benzyl]-1H-indol-3-yl}methylene)benzohydrazide is a useful research compound. Its molecular formula is C24H18F3N3O3 and its molecular weight is 453.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 453.13002593 g/mol and the complexity rating of the compound is 694. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Ulcer Prevention and Gastric Protection
Research by Tayeby et al. (2017) on a closely related compound, 3,4,5-Trihydroxy-N'0-[(2-methyl-1H-indol-3-yl)-methylidene] benzohydrazide (TIBH), demonstrated its potential for ulcer prevention. The study indicated that TIBH could prevent gastric ulcers in rats induced by HCl/Ethanol by increasing mucus secretion, decreasing gastric acidity, and modulating protein expression beneficially. This compound exhibited dose-dependent protective effects against gastric damage, highlighting its therapeutic potential in ulcer prevention Tayeby et al., 2017.
Anticancer Activity
Katiyar et al. (2015) synthesized N′-[2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide derivatives and evaluated their cytotoxic properties against several cancer cell lines. Among these derivatives, specific compounds showed potent inhibition against tumor cell lines, with mechanisms including inducing apoptosis. This suggests the potential utility of such compounds as anticancer agents Katiyar et al., 2015.
Antioxidant Activity
Dighade and Parikh (2017) synthesized derivatives of 3,4,5-trihydroxy-N’-(1-phenylethylidene) benzohydrazide and evaluated their antioxidant activity. The compounds exhibited significant anti-oxidant activity, suggesting their potential use in combating oxidative stress-related diseases Dighade and Parikh, 2017.
Covalent Organic Frameworks
Uribe-Romo et al. (2011) investigated the synthesis of covalent organic frameworks (COFs) using hydrazone linkages. These materials, characterized by high crystallinity, chemical and thermal stability, and permanent porosity, expand the scope of applications for COFs, including storage, catalysis, and filtration Uribe-Romo et al., 2011.
Properties
IUPAC Name |
3,5-dihydroxy-N-[(E)-[1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-yl]methylideneamino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F3N3O3/c25-24(26,27)18-5-3-4-15(8-18)13-30-14-17(21-6-1-2-7-22(21)30)12-28-29-23(33)16-9-19(31)11-20(32)10-16/h1-12,14,31-32H,13H2,(H,29,33)/b28-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMWNPCNRPTLFL-KVSWJAHQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC=C3)C(F)(F)F)C=NNC(=O)C4=CC(=CC(=C4)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC=C3)C(F)(F)F)/C=N/NC(=O)C4=CC(=CC(=C4)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F3N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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